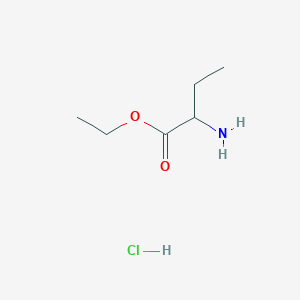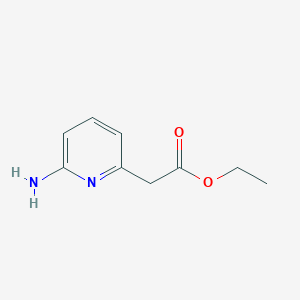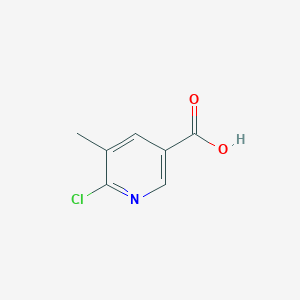
2-(Methylthio)pyrimidine-5-carbonitrile
Vue d'ensemble
Description
2-(Methylthio)pyrimidine-5-carbonitrile, also known as MTPC, is an organic compound with a wide range of applications in scientific research. It is a versatile compound, as it can be used to synthesize a variety of molecules with various properties. It is a key component in the synthesis of many pharmaceuticals, including antibiotics, antifungal agents, and antiviral drugs. Additionally, MTPC has been used in the study of biochemical and physiological processes, such as signal transduction and gene regulation.
Applications De Recherche Scientifique
I have conducted a thorough search for the scientific research applications of 2-(Methylthio)pyrimidine-5-carbonitrile . However, the available information is primarily focused on its potential as an anticancer agent, specifically as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) and its cytotoxic activities against various human tumor cell lines .
Propriétés
IUPAC Name |
2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVUCROTSCMJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518922 | |
| Record name | 2-(Methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)pyrimidine-5-carbonitrile | |
CAS RN |
38275-43-3 | |
| Record name | 2-(Methylthio)-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38275-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to 2-(Methylthio)pyrimidine-5-carbonitrile derivatives and their applications?
A1: 2-(Methylthio)pyrimidine-5-carbonitrile derivatives can be synthesized through various methods. One common approach involves a multicomponent reaction using an aldehyde, malononitrile, and S-methylisothiouronium iodide in the presence of a catalyst like MCM-41-NH2. [] This method offers advantages such as readily available starting materials, mild reaction conditions, and high yields. Another approach utilizes 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile as a starting material, which undergoes aminolysis followed by base-promoted cyclization to yield various substituted derivatives. [] These derivatives are being explored for their potential applications as anticancer agents, particularly by targeting the PI3K/AKT signaling pathway. []
Q2: How do structural modifications on the 2-(Methylthio)pyrimidine-5-carbonitrile scaffold influence its anticancer activity?
A2: Research suggests that introducing specific substituents to the core 2-(Methylthio)pyrimidine-5-carbonitrile structure can significantly impact its anticancer activity. For instance, linking an aromatic moiety via an N-containing bridge to the core structure was found to enhance cytotoxicity against MCF-7 and K562 cell lines. [] Notably, trimethoxy derivatives exhibited remarkable potency, specifically against the K562 leukemia cell line. This highlights the importance of SAR studies in optimizing the structure for desired biological activities and identifying potential lead compounds for further development.
Q3: What are the proposed mechanisms of action for 2-(Methylthio)pyrimidine-5-carbonitrile derivatives in inducing apoptosis in cancer cells?
A3: Studies point towards 2-(Methylthio)pyrimidine-5-carbonitrile derivatives, particularly the trimethoxy derivative (7f in the cited study), acting as potential PI3K/AKT pathway inhibitors. [] This inhibition leads to a cascade of events, including cell cycle arrest at the S-phase and subsequent induction of caspase-3 dependent apoptosis. Furthermore, these compounds appear to modulate the expression of key proteins within the PI3K/AKT pathway, such as PI3K, p-PI3K, AKT, p-AKT, Cyclin D1, and NFΚβ, further contributing to their antiproliferative effects. This mechanistic insight provides a foundation for further investigations into their therapeutic potential as anticancer agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1590017.png)
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1590018.png)



